4-Chloro-1H-indole-2-carbonyl chloride
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Description
Synthesis Analysis
The synthesis of this compound involves the introduction of a chlorine atom at the 4-position of the indole ring. Various synthetic methods can be employed, including electrophilic substitution reactions. Researchers have explored different routes to obtain 4-chloro-1H-indole-2-carbonyl chloride .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring with a chlorine atom attached to the 4-position and a carbonyl chloride group (C=O) at the 2-position. The indole nucleus is an important heterocyclic system found in various natural products and drugs .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitution, acylation, and condensation reactions. Researchers have investigated its reactivity and explored its utility in the synthesis of other compounds .
Mechanism of Action
Safety and Hazards
As with any chemical compound, precautions should be taken when handling 4-chloro-1H-indole-2-carbonyl chloride. It is essential to follow safety guidelines, wear appropriate protective equipment, and work in a well-ventilated area. Specific hazards may include skin and eye irritation. Refer to safety data sheets (SDS) for detailed safety information .
Properties
IUPAC Name |
4-chloro-1H-indole-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQXBOWCLXMJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)Cl)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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